LEP(116-130)(mouse)

描述

属性

IUPAC Name |

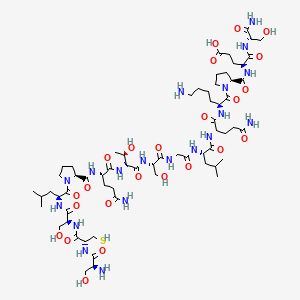

(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHDWBRMEXDYLT-RDEOYNLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H109N19O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mouse LEP(116-130)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the current understanding of the mechanism of action of the mouse leptin fragment, LEP(116-130). This peptide has garnered significant interest for its ability to mimic some of the physiological effects of leptin, the master regulator of energy homeostasis, but through a distinct and not yet fully elucidated pathway. This document provides a comprehensive overview of its in vivo effects, the current hypotheses regarding its signaling pathways, and detailed methodologies for key experiments, serving as a valuable resource for researchers in the fields of metabolism, endocrinology, and drug development.

Core Physiological Effects of LEP(116-130) in Mice

LEP(116-130) has demonstrated significant biological activity in mouse models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice. Its primary effects are centered on the regulation of body weight, food intake, and glucose metabolism.

Impact on Body Weight and Food Intake

Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce body weight gain in ob/ob mice.[1][2][3][4] Notably, this effect is most pronounced during the initial phase of treatment.[1][3][4] After 28 days of treatment, mice receiving LEP(116-130) exhibited a net loss in body weight compared to vehicle-treated controls, which gained a significant amount of weight.[1][3][4]

The reduction in body weight is accompanied by a decrease in food intake.[1][3][4] However, the anorexigenic effect appears to have a delayed onset compared to the initial weight loss, suggesting that increased energy expenditure may also play a role.[1]

Table 1: Quantitative Effects of LEP(116-130) on Body Weight in Female ob/ob Mice [1][3][4]

| Treatment Group | Initial Body Weight (g, mean) | Change in Body Weight after 7 Days (g, mean) | % Change in Body Weight after 7 Days | Change in Body Weight after 28 Days (g, mean) | % Change in Body Weight after 28 Days |

| Vehicle Control | ~56 | +8.2 | +14.7% | +8.2 | +14.7% |

| LEP(116-130) (1 mg/day, i.p.) | ~61 | -8.5 | -13.87% | -2.1 | -3.43% |

Table 2: Quantitative Effects of LEP(116-130) on Food Intake in Female ob/ob Mice [1]

| Treatment Group | Cumulative Food Intake Reduction after 2 Weeks (%) | Cumulative Food Intake Reduction after 4 Weeks (%) |

| Vehicle Control | 0% | 0% |

| LEP(116-130) (1 mg/day, i.p.) | 17.2% | ~15% |

Glucoregulatory Effects

LEP(116-130) has also been observed to have beneficial effects on glucose homeostasis. Studies have shown that it can significantly reduce blood glucose levels in both ob/ob and db/db mice.[2][5] This finding is particularly noteworthy as it suggests that the peptide can improve glucose metabolism independently of the canonical leptin receptor signaling pathway, which is defective in db/db mice.[2][6]

Table 3: Glucoregulatory and Other In Vivo Effects of LEP(116-130) in Mice

| Parameter | Mouse Model | Treatment Details | Observed Effect |

| Blood Glucose | db/db | 1 mg/day, i.p. | Significant reduction |

| Blood Glucose | ob/ob | 1 mg/day, i.p. | Significantly reduces blood glucose levels by approximately 100 mg/dL.[5] |

| Thermoregulation | wild-type | 1 mg/day, i.p. for 4 or 7 days | No effect on the ability to thermoregulate.[5] |

The Unconventional Mechanism of Action: An OB-Rb Independent Pathway

A compelling body of evidence indicates that LEP(116-130) exerts its biological effects through a mechanism that is independent of the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[2][6][7]

Evidence for OB-Rb Independence

The key evidence supporting an OB-Rb independent mechanism of action includes:

-

Efficacy in db/db Mice: LEP(116-130) effectively reduces body weight gain and blood glucose levels in db/db mice, which have a mutation in the gene encoding OB-Rb, rendering the receptor non-functional.[2][6]

-

Lack of In Vitro OB-Rb Activation: In vitro studies have shown that LEP(116-130) is unable to activate signal transduction through OB-Rb.[2][7]

-

No Competitive Binding to OB-R: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to the leptin receptor (OB-R) in vitro, suggesting it does not interact with the canonical leptin binding site on this receptor isoform.[2][5][7]

Proposed Signaling Pathways

Despite its independence from OB-Rb, LEP(116-130) appears to activate downstream signaling cascades that are also engaged by leptin, namely the STAT3 and PI3K/Akt pathways. The precise upstream receptor and initial activation steps remain an active area of investigation.

One hypothesis is that LEP(116-130) may interact with one of the short isoforms of the leptin receptor (e.g., OB-Ra), which share the same extracellular domain as OB-Rb but have truncated intracellular domains. It is plausible that these short isoforms, or a yet unidentified receptor, can initiate a signaling cascade upon binding of LEP(116-130).

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 7. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]

Unraveling the Bioactivity of Murine Leptin Fragment 116-130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic potential in obesity is often hampered by leptin resistance. This has spurred research into smaller, bioactive fragments of the leptin molecule that may overcome these limitations. One such fragment, the murine leptin peptide 116-130 (sequence: Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2), has emerged as a subject of significant interest. This technical guide provides an in-depth analysis of the biological activity of this fragment, summarizing key quantitative data, detailing experimental methodologies, and illustrating its known signaling pathways.

Core Biological Activities

Murine leptin fragment 116-130 has demonstrated a range of biological effects, primarily related to energy balance, glucose metabolism, and neuroprotection. Unlike native leptin, some of its effects may be mediated through pathways independent of the long-form leptin receptor (OB-Rb), suggesting a potentially novel mechanism of action that could be advantageous in leptin-resistant states.[1][2][3][4]

Data Presentation: In Vivo Efficacy

The following tables summarize the key quantitative findings from foundational studies on the effects of murine leptin fragment 116-130.

Table 1: Effect of Murine Leptin Fragment 116-130 on Body Weight in Female ob/ob Mice

| Treatment Duration | Dosage | Change in Body Weight (%) | Reference |

| 7 days | 1 mg/day (i.p.) | -13.8% | [5] |

| 28 days | 1 mg/day (i.p.) | -3.4% (compared to +14.7% in vehicle control) | [5][6] |

Table 2: Effect of Murine Leptin Fragment 116-130 on Food Intake in Female ob/ob Mice

| Treatment Duration | Dosage | Reduction in Food Intake (%) | Reference |

| 28 days | 1 mg/day (i.p.) | 15% | [5][6] |

Table 3: Effect of Murine Leptin Fragment 116-130 on Hormone Secretion in Fasted Adult Male Rats

| Hormone | Dosage | Observation | Reference |

| Luteinizing Hormone (LH) | 15 µg (i.c.v.) | Increased pulse frequency, mean levels, and pulse amplitude | [7][8] |

| Prolactin (PRL) | 15 µg (i.c.v.) | Increased pulse frequency, trough levels, and mean levels | [7][8] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Peptide Synthesis and Administration

Synthetic murine leptin fragment 116-130 is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity (often >95%).[6] For in vivo studies, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline. Administration is commonly performed via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.

Animal Models

The primary models used to investigate the metabolic effects of this leptin fragment are genetically obese mice, such as the C57BL/6J ob/ob mouse, which is deficient in leptin, and the db/db mouse, which lacks a functional long-form leptin receptor.[2][3][4] For studies on hormone secretion, fasted adult male rats have been utilized.[7][8]

Measurement of Biological Endpoints

-

Body Weight and Food Intake: Body weight is typically measured daily, and food intake is quantified by weighing the amount of food consumed over a 24-hour period.[5]

-

Blood Glucose: Blood glucose levels are often measured from tail vein blood samples using a standard glucometer.[2]

-

Hormone Levels: Serum hormone concentrations (e.g., LH, PRL) are determined by specific radioimmunoassays (RIA) from blood samples collected at regular intervals.[7][8]

Signaling Pathways

While the full picture of the signaling cascade initiated by murine leptin fragment 116-130 is still under investigation, evidence points towards the activation of key cellular pathways, particularly in the context of neuroprotection.

Neuroprotective Signaling

Studies have shown that the neuroprotective effects of leptin fragment 116-130 against amyloid-β toxicity involve the activation of the STAT3 and PI3K/Akt signaling pathways.[1] Inhibition of these pathways has been shown to attenuate the protective effects of the fragment.[1]

Neuroprotective signaling cascade of murine leptin fragment 116-130.

Experimental Workflow for In Vivo Metabolic Studies

The following diagram outlines a typical experimental workflow for assessing the metabolic effects of murine leptin fragment 116-130 in an ob/ob mouse model.

Workflow for in vivo metabolic studies of leptin fragment 116-130.

Conclusion and Future Directions

The murine leptin fragment 116-130 demonstrates significant biological activity, particularly in reducing body weight and food intake, and exerting neuroprotective effects. Its potential to act independently of the long-form leptin receptor makes it a compelling candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders, as well as neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this fragment, conducting more extensive dose-response studies, and evaluating its long-term efficacy and safety in various preclinical models. The development of more potent and stable analogs of this fragment also represents a promising avenue for drug development.

References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]

- 7. karger.com [karger.com]

- 8. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mouse Leptin Fragment LEP(116-130) in Appetite Regulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long-form leptin receptor (OB-Rb) in the hypothalamus, triggering the JAK-STAT signaling pathway to reduce appetite and increase energy expenditure. However, research into synthetic fragments of the leptin molecule has revealed intriguing activities that may offer novel therapeutic avenues. This technical guide focuses on the mouse leptin fragment corresponding to amino acid residues 116-130, designated LEP(116-130). This peptide has demonstrated significant anorexigenic and weight-reducing effects in leptin-deficient preclinical models. Notably, its mechanism of action appears to be distinct from that of the native leptin molecule, operating independently of the canonical OB-Rb receptor. This paper provides a comprehensive overview of the function of LEP(116-130), summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction to LEP(116-130)

The search for smaller, more stable, and potentially more potent mimetics of leptin led to the investigation of its constituent peptide fragments. Studies mapping the bioactive domains of mouse leptin identified the region between residues 106-140 as crucial for its in vivo effects.[1][2][3] Within this region, the 15-amino-acid peptide LEP(116-130) emerged as a particularly potent fragment capable of significantly reducing food intake and body weight in leptin-deficient ob/ob mice.[1][4][5] A key finding that sets LEP(116-130) apart is the evidence suggesting its effects on appetite are not mediated by the long-form leptin receptor, OB-Rb, which is the primary receptor for full-length leptin.[6][7][8] This suggests a novel mechanism for appetite regulation that could bypass leptin resistance, a common feature in obesity.[2][3]

In Vivo Efficacy of LEP(116-130) in Mouse Models

The primary model for assessing the efficacy of LEP(116-130) has been the female C57BL/6J ob/ob mouse, which lacks endogenous active leptin and exhibits profound obesity and hyperphagia.

Effects on Body Weight

Daily intraperitoneal (i.p.) administration of LEP(116-130) leads to a dramatic reduction in body weight gain and can even cause significant weight loss compared to vehicle-treated controls. The most pronounced effects are typically observed within the first week of treatment.[1][4]

Effects on Food Intake

Concurrent with its effect on body weight, LEP(116-130) administration significantly reduces cumulative food intake in ob/ob mice. Studies have reported a reduction of approximately 15-28% compared to controls.[1][4][9]

Data Summary

The following tables summarize the quantitative data from key studies on the effects of LEP(116-130) and related peptides.

Table 1: Effect of LEP(116-130) on Body Weight in Female ob/ob Mice

| Peptide Fragment | Dose & Administration | Duration | Initial Body Weight Change (after 7 days) | Final Body Weight Change (after 28 days) | Reference |

| LEP(116-130) | 1 mg/day, i.p. | 28 days | -13.8% | -3.4% | [1][4] |

| Vehicle Control | i.p. | 28 days | N/A | +14.7% | [1][4][10] |

| LEP(106-120) | 1 mg/day, i.p. | 28 days | -12.3% | +1.8% | [1][4] |

| LEP(126-140) | 1 mg/day, i.p. | 28 days | -9.8% | +4.2% | [1][4] |

Table 2: Effect of LEP(116-130) on Cumulative Food Intake in Female ob/ob Mice

| Peptide Fragment | Dose & Administration | Duration | Reduction in Food Intake vs. Control | Reference |

| LEP(116-130) | 1 mg/day, i.p. | 28 days | ~15% | [1] |

| LEP(116-130) | 1 mg/day, i.p. | 7 days | 28.3% | [9] |

| LEP(116-122) (OB3) | 1 mg/day, i.p. | 7 days | 26.0% | [9] |

Mechanism of Action: An OB-Rb-Independent Pathway

A pivotal aspect of LEP(116-130) function is its departure from the canonical leptin signaling pathway. Full-length leptin binds to OB-Rb, inducing receptor dimerization and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3).[2][11] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in appetite control.

However, multiple lines of evidence indicate that LEP(116-130) does not utilize this pathway for its anorexigenic effects.

-

In Vitro Binding Assays: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to OB-Rb expressed in COS-7 cells.[6][8]

-

In Vitro Signal Transduction Assays: The peptide is unable to activate signal transduction (i.e., induce reporter gene activity) via OB-Rb in vitro.[6][8][12]

-

In Vivo Studies in db/db Mice: In db/db mice, which have a mutation rendering the OB-Rb receptor non-functional, i.p. administration of LEP(116-130) failed to reduce food intake. Interestingly, it did reduce body weight gain and blood glucose levels, suggesting it influences energy balance through a separate mechanism in these animals, but that the anorexigenic effect specifically requires a pathway absent in db/db mice that is not dependent on OB-Rb signaling.[6][8][12]

The precise signaling cascade responsible for the appetite-suppressing effects of LEP(116-130) remains to be fully elucidated. It is hypothesized that the peptide may interact with a different, yet unidentified, receptor or perhaps a different isoform of the leptin receptor.

Figure 1: Comparison of Canonical Leptin vs. Hypothesized LEP(116-130) Pathways.

Key Experimental Protocols

This section outlines the methodologies used in the foundational studies of LEP(116-130).

Peptide Synthesis and Preparation

-

Synthesis: Peptides such as LEP(116-130) are typically synthesized using the solid-phase method.[6][13]

-

Purification: Following synthesis, peptides are purified to a high degree (>95-98%) using High-Performance Liquid Chromatography (HPLC).[6][10]

-

Vehicle: For in vivo administration, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline or a phosphate-buffered saline (PBS) solution.

Animal Studies

-

Animal Model: Female C57BL/6J ob/ob mice, typically 5-6 weeks of age, are used. Animals are housed individually to allow for accurate food intake measurement.

-

Acclimation: Mice are acclimated to handling and daily i.p. injections with the vehicle for a period (e.g., 7 days) before the start of the experiment.

-

Administration: Daily intraperitoneal (i.p.) injections of the peptide (e.g., 1 mg in 0.2 mL vehicle) or vehicle alone are administered for the duration of the study (e.g., 7-28 days).[1][4] A 25-27 gauge needle is appropriate for i.p. injections in mice.[1] The injection is typically made into the lower abdominal quadrant, avoiding the midline.[1][14]

-

Body Weight Measurement: Body weight is recorded daily to monitor changes throughout the treatment period.[15]

-

Food Intake Measurement: Food intake is measured daily by weighing the food provided and any remaining spillage. Cumulative food intake is calculated over the study period.[7][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hippocampal Leptin Resistance and Cognitive Decline: Mechanisms, Therapeutic Strategies and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 10. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.vt.edu [research.vt.edu]

- 15. protocols.io [protocols.io]

- 16. 67.20.83.195 [67.20.83.195]

In-Depth Technical Guide: Downstream Signaling of the Mouse Leptin Fragment LEP(116-130)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the downstream signaling pathways affected by the mouse leptin fragment LEP(116-130). This peptide fragment has been identified as a key player in modulating the canonical signaling of the full-length leptin protein, primarily acting as a leptin receptor antagonist. This guide details its mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for its investigation, and provides visual diagrams of the involved signaling cascades and experimental workflows.

Introduction to LEP(116-130) and its Role in Leptin Signaling

Leptin, a 16 kDa hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. The LEP(116-130) fragment of mouse leptin has been shown to interact with the leptin receptor, but instead of activating it, it largely acts as an antagonist, blocking the signaling cascades typically initiated by the full-length hormone. Understanding the antagonistic properties of this fragment is of significant interest for developing therapeutic agents targeting leptin resistance and other metabolic disorders.

Core Signaling Pathways Modulated by LEP(116-130)

The primary mechanism of action for LEP(116-130) is the inhibition of the canonical leptin signaling pathways through competitive binding to the leptin receptor. The major pathways affected are the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.

The JAK-STAT Pathway

Upon binding of leptin to the long form of its receptor (LEPRb), the associated Janus kinase 2 (JAK2) autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Once docked, STAT3 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as Suppressor of Cytokine Signaling 3 (SOCS3) and Proopiomelanocortin (POMC).

LEP(116-130) acts as an antagonist in this pathway by preventing the initial conformational change in the LEPRb required for JAK2 activation. This leads to a reduction in the phosphorylation of STAT3 and subsequent downstream gene expression.

The Ambiguous Agonism of LEP(116-130)(mouse): A Leptin Receptor Interaction Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic murine leptin fragment, LEP(116-130), presents a paradoxical pharmacological profile. While exhibiting potent leptin-like physiological effects in vivo, including reduced food intake and body weight, compelling evidence from in vitro studies suggests it does not function as a classical agonist at the long-form leptin receptor (OB-Rb), the primary mediator of leptin's metabolic effects. This guide synthesizes the available preclinical data to elucidate the complex relationship between LEP(116-130) and the leptin receptor, providing a comprehensive overview of its biological activity, the experimental basis for our current understanding, and a discussion of its potential mechanism of action.

In Vivo Efficacy of LEP(116-130)(mouse)

Initial investigations into the biological activity of leptin fragments identified the 106-140 region as a domain critical for its effects on energy balance. Subsequent studies pinpointed LEP(116-130) as a particularly active fragment. Administration of this peptide to leptin-deficient C57BL/6J ob/ob mice, a well-established model of obesity and hyperphagia, resulted in significant reductions in both food intake and body weight gain, mirroring the effects of the native leptin hormone.[1][2]

Notably, the effects of LEP(116-130) are not limited to leptin-deficient models. In db/db mice, which possess a mutation rendering the long-form leptin receptor (OB-Rb) non-functional, intraperitoneal administration of LEP(116-130) also led to a reduction in body weight gain and blood glucose levels.[3][4] This crucial finding was the first indication that the mechanism of action of this peptide might be independent of the canonical OB-Rb signaling pathway.

Quantitative In Vivo Data Summary

| Animal Model | Peptide/Vehicle | Dosing Regimen | Duration | Key Outcomes | Reference |

| Female C57BL/6J ob/ob mice | LEP-(116-130) (1 mg/day, i.p.) vs. Vehicle | Daily | 7 days | Body Weight: Significant reduction compared to vehicle controls. | Grasso et al., 1999 |

| Food Intake: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 | ||||

| Female C57BLKS/J-m db/db mice | LEP-(116-130) (1 mg/day, i.p.) vs. Vehicle | Daily | 7 days | Body Weight Gain: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 |

| Blood Glucose: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 | ||||

| Food Intake: No significant difference compared to vehicle controls. | Grasso et al., 1999 |

In Vitro Leptin Receptor Interaction Studies: A Lack of Direct Agonism

Despite its potent in vivo effects, direct interrogation of the interaction between LEP(116-130) and the long-form leptin receptor (OB-Rb) in vitro has yielded negative results. These studies are fundamental to its classification as a non-classical agonist.

Competitive Binding Assays

Studies by Grasso et al. (1999) utilized a competitive binding assay to determine if LEP(116-130) could displace a leptin analog from the OB-Rb. The results were unequivocal: LEP(116-130) was unable to compete for binding with an alkaline phosphatase-leptin fusion protein to the leptin receptor.[3] This indicates that the peptide does not interact with the ligand-binding domain of OB-Rb in a manner analogous to native leptin.

Receptor Activation and Signal Transduction Assays

Furthermore, the same research group investigated the ability of LEP(116-130) to activate downstream signaling of the OB-Rb. Their findings demonstrated that the peptide was unable to activate signal transduction by the OB-Rb in vitro.[3][4] This lack of activation aligns with the negative binding data and strongly suggests that the observed in vivo effects are not mediated through direct agonism of the long-form leptin receptor.

Proposed Mechanism of Action: An Alternative Pathway

The discrepancy between the in vivo efficacy and the lack of in vitro OB-Rb agonism points towards an alternative mechanism of action for LEP(116-130). One prominent hypothesis is that the peptide may interact with other isoforms of the leptin receptor or an entirely different receptor system that converges on similar downstream signaling pathways.

Subsequent research on a more potent analog derived from the 116-122 region of leptin, termed [d-Leu-4]-OB3, has provided further insight. This related peptide was shown to induce the phosphorylation of key signaling molecules associated with the canonical leptin pathway, including STAT3, ERK1/2, and PI3K, in a concentration-dependent manner.[5] The authors of this study proposed that these effects might be mediated through binding to the short isoforms of the leptin receptor, which could in turn activate intracellular signaling cascades independently of OB-Rb.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical leptin signaling pathway and a proposed alternative pathway for LEP(116-130) and its analogs.

Caption: Canonical Leptin Receptor (OB-Rb) Signaling Pathway.

Caption: Proposed Alternative Signaling Pathway for LEP(116-130).

Experimental Protocols

Detailed experimental protocols for the key studies cited are described in their respective publications. The following provides an overview of the methodologies employed.

In Vivo Studies in ob/ob and db/db Mice (Grasso et al., 1999)

-

Animals: Female C57BL/6J ob/ob mice and C57BLKS/J-m db/db mice.

-

Peptide Administration: Daily intraperitoneal (i.p.) injections of 1 mg of LEP(116-130) or vehicle.

-

Parameters Measured: Daily body weight and food intake. Blood glucose levels were also monitored in the db/db mice.

-

Duration: 7 days.

-

Statistical Analysis: Appropriate statistical tests were used to compare the peptide-treated group with the vehicle-treated control group.

References

- 1. researchgate.net [researchgate.net]

- 2. sciepub.com [sciepub.com]

- 3. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Leptin receptor,LR/Ob-R ELISA Kit – NOVATEIN BIOSCIENCES [swzbio.com]

A Technical Guide to the Physiological Effects of the Mouse LEP(116-130) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of the synthetic mouse leptin fragment LEP(116-130). It covers the peptide's impact on metabolic regulation, the underlying signaling mechanisms, and detailed protocols for relevant experimental studies.

Core Physiological Effects

The mouse LEP(116-130) peptide, a fragment of the native leptin molecule, has demonstrated significant biological activity, particularly in the regulation of energy balance and glucose homeostasis. Its effects are most pronounced in mouse models of obesity and diabetes.

Regulation of Body Weight and Food Intake

Intraperitoneal (i.p.) administration of LEP(116-130) leads to a significant reduction in body weight gain and a decrease in food intake in leptin-deficient female C57BL/6J ob/ob mice.[1] Studies have shown that the biological activity of leptin is localized, at least in part, to the domain between amino acid residues 106-140, with LEP(116-130) being one of the most active fragments in this region.[2] Over a 28-day treatment period, mice receiving LEP(116-130) were, on average, 3.4% lighter than their initial weight, while control mice gained a significant amount of weight.[2] This effect on body weight is accompanied by a notable reduction in food consumption.[2][3]

Glycemic Control

LEP(116-130) has been shown to exert potent effects on glucose homeostasis. In homozygous female C57BLKS/J-m db/db mice, which lack the long-form leptin receptor and are a model for type 2 diabetes, i.p. administration of the peptide significantly reduced blood glucose levels.[1] This suggests that the peptide's glucoregulatory effects may be of therapeutic interest for conditions characterized by hyperglycemia.

Neuroprotective and Other Effects

Beyond its metabolic roles, LEP(116-130) has been shown to possess neuroprotective properties. It can mirror the cognitive-enhancing effects of native leptin and prevent neuronal cell death in models of amyloid toxicity, suggesting potential applications in neurodegenerative disease research.[3] The peptide has also been reported to influence the adrenal cortex and may play a role in spermatogenesis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of LEP(116-130) administration in ob/ob mice as reported in cited literature.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

| Treatment Group | Duration | Dosage | Mean Change in Body Weight |

| LEP(116-130) | 7 Days | 1 mg/day, i.p. | -13.8% of initial body weight[2] |

| LEP(116-130) | 28 Days | 1 mg/day, i.p. | -3.4% of initial body weight[2] |

| Vehicle Control | 28 Days | N/A | +14.7% of initial body weight[2] |

Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice

| Treatment Group | Duration | Dosage | Mean Reduction in Food Intake |

| LEP(116-130) | 28 Days | 1 mg/day, i.p. | ~15% compared to control[2] |

Mechanism of Action and Signaling Pathways

A critical finding is that the physiological effects of LEP(116-130) do not appear to be mediated by the long isoform of the leptin receptor (OB-Rb).[1] This is evidenced by the peptide's efficacy in db/db mice, which lack functional OB-Rb. In vitro assays have confirmed that LEP(116-130) is unable to compete with leptin for binding to OB-Rb or to activate its signal transduction.[1][5]

Instead, LEP(116-130) and its more potent analogs activate downstream signaling pathways that mirror those of native leptin, likely through interaction with short isoforms of the leptin receptor or other unidentified receptors.[4][6] The primary signaling cascade involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7][8] This activation is achieved through the phosphorylation of both serine and tyrosine residues on the STAT3 protein, mediated by two distinct upstream pathways:

-

ERK1/2 Pathway: Primarily responsible for the phosphorylation of STAT3 at the Serine-727 residue.[6]

-

PI3-Kinase (PI3K) Pathway: Primarily responsible for the phosphorylation of STAT3 at the Tyrosine-705 residue.[3][6]

These signaling events are crucial for the peptide's observed biological activities, including its neuroprotective effects.[3]

Caption: OB-Rb independent signaling pathway of LEP(116-130).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of LEP(116-130).

In Vivo Peptide Administration and Monitoring

This protocol outlines the procedures for administering the peptide to mice and measuring its effects on body weight and food intake.

Caption: Workflow for in vivo analysis of LEP(116-130) effects.

Materials:

-

Female C57BL/6J ob/ob or C57BLKS/J-m db/db mice

-

LEP(116-130) peptide, synthesized and purified

-

Sterile vehicle (e.g., phosphate-buffered saline, PBS)

-

Sterile 1 ml syringes with 25-27G needles

-

Calibrated digital scale for weighing mice

-

Metabolic cages or standard housing with spill-resistant food hoppers

-

Glucometer and test strips

-

70% ethanol wipes

Procedure:

-

Animal Preparation: House mice individually for accurate food intake measurement. Allow for an acclimatization period of at least one week.

-

Baseline Measurements: Before initiating treatment, record the initial body weight and average daily food intake for each mouse over 3-5 days.

-

Peptide Preparation: Dissolve LEP(116-130) in the sterile vehicle to the desired concentration (e.g., for a 1 mg dose in 100 µL volume).

-

Intraperitoneal (i.p.) Injection:

-

Manually restrain the mouse, exposing the abdomen.

-

Tilt the animal slightly with its head down.

-

Wipe the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.

-

Gently aspirate to ensure no blood or urine is drawn.

-

Inject the peptide solution smoothly.

-

Administer injections daily at the same time for the duration of the study (e.g., 28 days).

-

-

Body Weight and Food Intake Measurement:

-

Weigh each mouse daily to the nearest 0.1 g.

-

Weigh the food hopper daily. Calculate food intake by subtracting the remaining food weight from the previous day's weight, accounting for any spillage.

-

-

Blood Glucose Measurement:

-

For studies involving db/db mice, measure blood glucose at set intervals (e.g., every 2 days).

-

Gently restrain the mouse and make a small nick at the tip of the tail to produce a small drop of blood.

-

Apply the blood drop to a glucometer test strip and record the reading.

-

In Vitro STAT3 Activation Assay (Western Blot)

This protocol describes the detection of STAT3 phosphorylation in a relevant cell line following treatment with LEP(116-130) to confirm the activation of its signaling pathway.

Materials:

-

Relevant cell line (e.g., SH-SY5Y for neuroprotection studies)

-

Cell culture reagents (media, serum, etc.)

-

LEP(116-130) peptide

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-phospho-STAT3 (Ser727), Rabbit anti-total STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay. Normalize all samples to the same concentration.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and run to separate proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading in each lane.

References

- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 8. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

The Leptin Fragment LEP(116-130): A Novel Regulator of Glucose Metabolism in Mouse Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating global prevalence of obesity and type 2 diabetes necessitates the exploration of novel therapeutic avenues. Leptin, an adipocyte-derived hormone, is a key regulator of energy homeostasis, but its therapeutic efficacy is often hampered by leptin resistance. This has spurred interest in leptin fragments that may retain biological activity with potentially improved pharmacological properties. This technical guide focuses on the mouse leptin fragment LEP(116-130) and its impact on glucose metabolism. We consolidate findings from key studies, presenting quantitative data on its glucose-lowering effects, detailing experimental methodologies, and elucidating its proposed signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of leptin-based peptides.

Introduction

Leptin is a 16 kDa protein hormone that plays a crucial role in regulating energy balance by inhibiting food intake and promoting energy expenditure. However, the majority of obese individuals exhibit hyperleptinemia and are resistant to the effects of exogenous leptin, limiting its therapeutic use. Consequently, research has shifted towards identifying bioactive fragments of the leptin molecule that might circumvent leptin resistance or offer alternative mechanisms of action.

One such fragment, LEP(116-130), a synthetic peptide corresponding to amino acids 116-130 of the mouse leptin sequence, has demonstrated significant effects on energy balance and glucose homeostasis.[1][2][3][4] Studies have shown that this peptide can reduce body weight, decrease food intake, and notably, lower blood glucose levels in genetic models of obesity and diabetes, such as the ob/ob and db/db mice.[1][2][3] A key finding is that the action of LEP(116-130) appears to be independent of the long-form leptin receptor (OB-Rb), the primary signaling receptor for full-length leptin in the hypothalamus.[1][5] This suggests a novel mechanism of action that could be advantageous in overcoming leptin resistance.

Further research has identified that the core activity of LEP(116-130) resides within the N-terminal sequence from amino acids 116 to 122.[3] A synthetic analog of this shorter fragment, termed [D-Leu-4]-OB3, where the L-leucine at position 4 is replaced with its D-isomer, has been shown to possess even greater potency in reducing body weight and normalizing blood glucose.[5]

This guide will provide a detailed overview of the effects of LEP(116-130) on glucose metabolism, present the available quantitative data in a structured format, describe the experimental protocols used in these seminal studies, and visualize the current understanding of its signaling pathways.

Quantitative Effects of LEP(116-130) on Glucose Metabolism

The glucose-lowering effects of LEP(116-130) and its analogs have been primarily demonstrated in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice, both of which exhibit severe hyperglycemia.

Effects on Blood Glucose Levels

Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce fasting blood glucose levels in both ob/ob and db/db mice. A more potent effect has been observed with the analog [D-Leu-4]-OB3.

| Compound | Mouse Model | Dose & Administration | Treatment Duration | Effect on Blood Glucose | Reference |

| LEP(116-130) | db/db | 1 mg/day, i.p. | 6 days | Significantly reduced by approx. 100 mg/dL.[6] | Grasso et al., 1999[5] |

| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 7 days | Normalized to levels of wild-type mice within 2 days.[4] | Rozhavskaya-Arena et al., 2000[3] |

| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 1 day | Reduced by 40% (compared to 20% in pair-fed controls).[5] | Grasso et al., 2001[5] |

Effects on Serum Insulin Levels

In addition to its impact on blood glucose, [D-Leu-4]-OB3 has been shown to reduce the hyperinsulinemia characteristic of ob/ob mice.

| Compound | Mouse Model | Dose & Administration | Treatment Duration | Effect on Serum Insulin | Reference |

| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 7 days | Lowered serum insulin by 53% compared to ad libitum fed controls.[5] | Grasso et al., 2001[5] |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the effects of LEP(116-130) on glucose metabolism.

Animal Models

-

C57BL/6J ob/ob mice: These mice have a mutation in the leptin gene, leading to a lack of functional leptin. They are characterized by hyperphagia, severe obesity, and hyperglycemia.

-

C57BLKS/J-m db/db mice: These mice have a mutation in the leptin receptor gene, rendering them insensitive to leptin. They exhibit a similar phenotype to ob/ob mice, including obesity and diabetes.[1]

Peptide Administration

-

Peptide: LEP(116-130) or its analogs are synthesized and purified.

-

Vehicle: The peptide is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).

-

Administration Route: Intraperitoneal (i.p.) injection is the most commonly used route.

-

Dosage: A typical dose is 1 mg/day per mouse.[6]

-

Treatment Duration: Studies have ranged from single injections to daily injections for up to 7 days.[4][5]

Blood Glucose Measurement

-

Blood Sampling: Blood is collected from the tail vein.

-

Timing: Blood samples are typically taken at baseline (day 0) and at various time points during the treatment period (e.g., days 2, 4, and 6).[6]

-

Measurement: Blood glucose levels are determined using a standard glucometer.[6]

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) with free access to water.[1][7]

-

Baseline Glucose: A baseline blood glucose measurement is taken (t=0).

-

Glucose Injection: A sterile glucose solution (e.g., 20% D-glucose) is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[7]

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).[1][7]

Insulin Tolerance Test (ITT)

Similarly, a general protocol for an ITT in diabetic mouse models is provided:

-

Fasting: Mice are fasted for a shorter duration (e.g., 4-6 hours).

-

Baseline Glucose: A baseline blood glucose level is measured.

-

Insulin Injection: Human insulin is administered intraperitoneally at a specific dose (e.g., 0.5-2.0 U/kg body weight), which may need to be adjusted based on the severity of insulin resistance.[4]

-

Blood Glucose Monitoring: Blood glucose is measured at various intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.[4]

Signaling Pathways

The signaling mechanism of LEP(116-130) is an area of active investigation, particularly as it appears to function independently of the canonical OB-Rb receptor. Full-length leptin is known to activate several intracellular signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK pathways, to regulate glucose homeostasis.[8][9]

Emerging evidence suggests that the bioactive leptin fragment analog, [D-Leu-4]-OB3, may engage some of these same pathways. One study has shown that [D-Leu-4]-OB3 can induce the phosphorylation of ERK1/2 and STAT3.[10] The activation of these pathways in peripheral tissues such as the liver, skeletal muscle, and adipose tissue could mediate the observed effects on glucose metabolism. For instance, activation of the PI3K/Akt pathway is a critical step in insulin-stimulated glucose uptake via the translocation of GLUT4 transporters to the cell membrane. Activation of AMPK is another key pathway in regulating cellular energy status and glucose uptake.

Proposed Signaling Cascade for LEP(116-130)

The following diagram illustrates a hypothetical signaling pathway for LEP(116-130) based on the current understanding of its and full-length leptin's actions.

Experimental Workflow for Investigating LEP(116-130) Effects

The logical flow of experiments to characterize the effects of LEP(116-130) on glucose metabolism is depicted below.

Conclusion and Future Directions

The mouse leptin fragment LEP(116-130) and its more potent analog [D-Leu-4]-OB3 have demonstrated significant glucose-lowering effects in preclinical models of obesity and type 2 diabetes. A key feature of their activity is the independence from the long-form leptin receptor, suggesting a novel mechanism that could potentially bypass leptin resistance. The available data, though limited, strongly support the therapeutic potential of these peptides.

Future research should focus on several key areas:

-

Comprehensive Glycemic Control Studies: Detailed glucose and insulin tolerance tests are needed to fully characterize the impact of LEP(116-130) on insulin sensitivity and glucose disposal.

-

Elucidation of the Signaling Pathway: Identifying the specific receptor(s) for LEP(116-130) and delineating the complete downstream signaling cascade in metabolically active tissues are crucial next steps. This will involve investigating the roles of key signaling nodes such as PI3K/Akt and AMPK.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship and duration of action, is essential for further development.

-

Safety and Toxicity Assessment: Comprehensive toxicology studies are required to ensure the safety of these peptides for potential therapeutic use.

References

- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 2. scribd.com [scribd.com]

- 3. protocols.io [protocols.io]

- 4. mmpc.org [mmpc.org]

- 5. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mmpc.org [mmpc.org]

- 8. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 9. Leptin and the CNS Control of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Neuroprotective Properties of the Mouse Leptin Fragment LEP(116-130): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuroprotective properties of the mouse leptin fragment LEP(116-130). Leptin, a pleiotropic hormone primarily known for its role in energy homeostasis, has emerged as a significant player in neuronal function and survival. The fragment LEP(116-130) has been shown to mimic many of the beneficial effects of the full-length leptin protein, offering a promising therapeutic avenue for neurodegenerative disorders, particularly Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss and synaptic dysfunction. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which trigger a cascade of events leading to synaptic impairments and neuronal cell death.[1][2] Emerging evidence implicates metabolic dysregulation, including impaired leptin signaling, in the pathogenesis of AD.[1][2] The leptin system has therefore become a novel therapeutic target. Full-length leptin has demonstrated cognitive-enhancing and neuroprotective properties by preventing the detrimental effects of Aβ on hippocampal synaptic function and neuronal viability.[1][2][3][4] However, due to its large size, the development of smaller, bioactive fragments like LEP(116-130) presents a more viable therapeutic strategy.[1][2] This guide focuses on the core neuroprotective actions of the mouse LEP(116-130) fragment.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of LEP(116-130) has been quantified in various in vitro models of neuronal damage. The following tables summarize the key findings from lactate dehydrogenase (LDH) release assays and cell viability assessments, which measure membrane integrity and overall cell health, respectively.

Table 1: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Neuronal Cell Death (LDH Assay)

| Cell Line | Toxin (Concentration) | Treatment (Concentration) | % Reduction in LDH Release (Mean ± SEM) | Reference |

| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | Leptin (0.1 nM) | 31.8 ± 13.2% | [5] |

| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | Leptin (10 nM) | 47.9 ± 7.45% | [5] |

| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (0.1 nM) | 26.7 ± 17.3% | [5] |

| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (10 nM) | 46.6 ± 9.0% | [5] |

Table 2: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Reduction in Cell Viability

| Cell Line | Toxin (Concentration) | Treatment (Concentration) | % Increase in Cell Viability (Relative to Toxin-Treated Control) | Reference |

| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (10 nM) | Prevents Aβ-driven cell death | [1] |

| HT-22 | Aβ₁₋₄₂ (10 µM) | Leptin (0.1-10 nM) | Protects against cell death |

Core Signaling Pathways

The neuroprotective effects of LEP(116-130) are mediated by the activation of key intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. LEP(116-130) has been shown to stimulate the phosphorylation of Akt, a key downstream effector of PI3K.[5] This activation is essential for its neuroprotective actions, as pharmacological inhibition of PI3K with wortmannin attenuates the protective effects of the leptin fragment against Aβ-induced cell death.[5]

Caption: PI3K/Akt signaling pathway activated by LEP(116-130).

STAT3 Signaling Pathway

The STAT3 signaling pathway is another critical component of the neuroprotective mechanism of LEP(116-130). The fragment induces the phosphorylation of STAT3.[5] Inhibition of STAT3 signaling negates the neuroprotective effects of LEP(116-130) against Aβ toxicity, highlighting its essential role.[5]

Caption: STAT3 signaling pathway activated by LEP(116-130).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of LEP(116-130)(mouse).

In Vitro Model of Aβ Toxicity

Cell Culture and Differentiation:

-

SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.

-

HT-22 Cells: Immortalized mouse hippocampal neurons are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

Aβ₁₋₄₂ Oligomer Preparation and Treatment:

-

Resuspend synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubate for 1-2 hours at room temperature to ensure monomerization.

-

Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.

-

Resuspend the film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.

-

Dilute the peptide solution to 100 µM in ice-cold serum-free culture medium (e.g., DMEM/F12) and incubate at 4°C for 24 hours to allow for oligomer formation.

-

Treat differentiated neuronal cells with the desired concentration of Aβ₁₋₄₂ oligomers (typically 10 µM) for 24 hours in the presence or absence of LEP(116-130).

References

- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

The Role of the Leptin Fragment LEP(116-130) in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adipokine leptin is recognized for its role in regulating energy homeostasis, but emerging evidence highlights its significant influence on cognitive function and synaptic plasticity. The full-length leptin protein, however, presents challenges for therapeutic development due to its size and pleiotropic effects. This technical guide focuses on a promising bioactive fragment, LEP(116-130) of mouse origin, which has been shown to mirror the neuroprotective and cognitive-enhancing properties of the parent molecule. This document provides an in-depth analysis of the role of LEP(116-130) in synaptic plasticity, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary model for studying the synaptic basis of learning and memory. Dysregulation of synaptic plasticity is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease (AD).

Leptin, a 16 kDa peptide hormone primarily secreted by adipose tissue, has been shown to exert significant effects on hippocampal synaptic plasticity.[1] However, its therapeutic potential is limited by its large size and diverse peripheral actions. This has led to the investigation of smaller, bioactive fragments of leptin that may retain its beneficial central nervous system (CNS) effects with a more favorable pharmacological profile. One such fragment, LEP(116-130), has emerged as a promising candidate, demonstrating the ability to facilitate hippocampal synaptic plasticity and protect against amyloid-β (Aβ)-induced synaptic deficits.[1][2]

This guide will provide a detailed overview of the current understanding of LEP(116-130)'s role in synaptic plasticity, with a focus on the quantitative data supporting its efficacy and the experimental methodologies employed in its study.

Quantitative Data on the Effects of LEP(116-130)

The following tables summarize the key quantitative findings from studies investigating the effects of mouse LEP(116-130) on synaptic plasticity and neuronal viability.

Table 1: Effect of LEP(116-130) on Hippocampal Long-Term Potentiation (LTP)

| Experimental Condition | Treatment | Concentration | Outcome Measure | Result (% of baseline) | Statistical Significance | Reference |

| In vitro hippocampal slices (juvenile) | Control (vehicle) | - | fEPSP slope after HFS | 135 ± 6.3% | P < 0.05 | [3] |

| In vitro hippocampal slices (juvenile) | LEP(116-130) | 25 nM | fEPSP slope after HFS | 136 ± 5.5% | P < 0.05 | [3] |

| In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂ | Control (vehicle) | - | fEPSP slope after HFS | 96 ± 7.5% | P > 0.05 | [3] |

| In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂ | LEP(116-130) | 25 nM | fEPSP slope after HFS | 136 ± 5.5% | P < 0.05 | [3] |

fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation; Aβ: amyloid-beta.

Table 2: Effect of LEP(116-130) on Neuronal Viability in the Presence of Amyloid-β

| Experimental Condition | Treatment | Concentration | Outcome Measure | Result (% increase in cell number) | Statistical Significance | Reference |

| In vitro hippocampal cultures with Aβ₁₋₄₂ | LEP(116-130) | 0.1 nM | Cell Viability | 19.2 ± 15% | P < 0.01 | [3] |

| In vitro hippocampal cultures with Aβ₁₋₄₂ | LEP(116-130) | 10 nM | Cell Viability | 44.3 ± 7.5% | P < 0.01 | [3] |

Table 3: Effect of LEP(116-130) on AMPA Receptor Subunit (GluA1) Trafficking

| Experimental Condition | Treatment | Outcome Measure | Result (% of control) | Statistical Significance | Reference |

| In vitro hippocampal neurons | LEP(116-130) | Synaptophysin Staining | 122 ± 9% | P < 0.05 | [3] |

| In vitro hippocampal neurons | LEP(116-130) | GluA1-Synaptophysin Colocalization | 64 ± 4.9% | P < 0.01 | [3] |

Signaling Pathways and Mechanisms of Action

LEP(116-130) enhances synaptic plasticity primarily by promoting the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][2] This process is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[4] The binding of LEP(116-130) is thought to initiate a signaling cascade that facilitates the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane. This increased density of AMPA receptors at the synapse enhances the postsynaptic response to glutamate, thereby strengthening synaptic transmission and facilitating the induction of LTP.

While the precise receptor for LEP(116-130) is not fully elucidated, its downstream effects converge on pathways known to be crucial for synaptic plasticity. Evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are also implicated in the synaptic actions of full-length leptin.[5][6][7] Furthermore, the transcription factor cAMP response element-binding protein (CREB) has been identified as a necessary component for the maintenance of GluA1 subunits at the synapse, suggesting a potential role for CREB in the long-term effects of LEP(116-130) on synaptic function.[8][9][10]

Caption: Signaling pathway of LEP(116-130) in promoting synaptic plasticity.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the role of LEP(116-130) in synaptic plasticity.

Mouse Hippocampal Slice Electrophysiology for LTP Measurement

This protocol describes the preparation of acute hippocampal slices from mice and the subsequent recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.

Materials:

-

Adult male C57BL/6 mice

-

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.

-

Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.

-

Vibrating microtome

-

Submerged recording chamber

-

Glass microelectrodes (1-5 MΩ) filled with aCSF

-

Stimulating electrode (bipolar tungsten)

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize the mouse and decapitate.

-

Rapidly remove the brain and immerse in ice-cold sucrose-based cutting solution.

-

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.

-

Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the submerged recording chamber perfused with aCSF at 30-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single voltage pulses to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.

-

Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.

-

Apply LEP(116-130) or vehicle control to the perfusing aCSF at the desired concentration.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

Caption: Experimental workflow for LTP measurement in mouse hippocampal slices.

Surface AMPA Receptor Biotinylation Assay

This protocol is used to quantify the amount of AMPA receptors on the surface of hippocampal neurons.

Materials:

-

Primary hippocampal neuronal cultures

-

Phosphate-buffered saline (PBS)

-

Sulfo-NHS-SS-Biotin

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against GluA1 and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture and Treatment:

-

Culture primary hippocampal neurons from E18 mouse embryos.

-

At DIV 14-21, treat the neurons with LEP(116-130) or vehicle for the desired time.

-

-

Biotinylation of Surface Proteins:

-

Wash the cells twice with ice-cold PBS.

-

Incubate the cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS) for 30 minutes at 4°C to label surface proteins.

-

Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against the GluA1 subunit of the AMPA receptor.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control from the total cell lysate.

-

Western Blot Analysis of Synaptic Proteins

This protocol is for the general analysis of total protein levels of synaptic markers.

Materials:

-

Hippocampal tissue or cultured neurons

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies against proteins of interest (e.g., PSD-95, synaptophysin) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Sample Preparation:

-

Homogenize hippocampal tissue or lyse cultured neurons in ice-cold lysis buffer.

-

Centrifuge the lysate to remove debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities and normalize to the loading control.

-

Conclusion and Future Directions

The leptin fragment LEP(116-130) demonstrates significant potential as a modulator of synaptic plasticity, mirroring the beneficial effects of full-length leptin on cognitive function. Its ability to enhance LTP and protect against Aβ-induced synaptic deficits makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The NMDA receptor-dependent mechanism of action, involving the promotion of AMPA receptor trafficking, provides a clear pathway for its pro-synaptic effects.

Future research should focus on several key areas. A more detailed characterization of the direct molecular target of LEP(116-130) is crucial for understanding its precise mechanism of action. In vivo studies in mouse models of neurodegeneration are necessary to validate the therapeutic potential of this peptide. Furthermore, exploring the downstream signaling cascades, including the specific roles of the PI3K/Akt and MAPK/ERK pathways and the involvement of CREB-mediated transcription, will provide a more complete picture of how this leptin fragment regulates synaptic function. The development of more stable and brain-penetrant analogs of LEP(116-130) will also be a critical step towards its translation into a viable therapeutic agent for cognitive disorders.

References

- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signalling mechanisms mediated by the phosphoinositide 3-kinase/Akt cascade in synaptic plasticity and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Leptin Induces Hippocampal Synaptogenesis via CREB-Regulated MicroRNA-132 Suppression of p250GAP - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Leptin Fragment LEP(116-130) on ob/ob Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of the mouse leptin fragment LEP(116-130) on the genetically obese ob/ob mouse model. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed signaling pathway. The ob/ob mouse, which has a mutation in the gene encoding leptin, is a widely used model for studying obesity and metabolic disorders.[1][2] The administration of the synthetic peptide fragment LEP(116-130) has been shown to elicit significant metabolic changes in these animals, offering a potential avenue for therapeutic development.[1][2]

Quantitative Effects of LEP(116-130) Administration

The administration of LEP(116-130) to female C57BL/6J ob/ob mice has demonstrated significant effects on body weight, food intake, and blood glucose levels. The following tables summarize the key quantitative findings from published research.

Body Weight Modulation

Treatment with LEP(116-130) leads to a notable reduction in body weight, with the most pronounced effects observed within the first week of administration.

Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice

| Treatment Group | Duration of Treatment | Mean Initial Body Weight (g) | Mean Body Weight Change (g) | Mean Body Weight Change (%) |

| Vehicle | 7 days | 56.9 ± 1.5 | +2.7 ± 0.6 | +4.7% |

| LEP(116-130) | 7 days | 61.3 ± 1.8 | -8.5 ± 0.9 | -13.8%[1][2] |

| Vehicle | 28 days | 56.9 ± 1.5 | +8.2 ± 1.1 | +14.7%[1][2] |

| LEP(116-130) | 28 days | 61.3 ± 1.8 | -2.1 ± 1.3 | -3.4%[1][2] |

Data presented as mean ± SEM for groups of six mice.[1]

Regulation of Food Intake

A significant reduction in food consumption is observed in ob/ob mice treated with LEP(116-130).

Table 2: Effect of LEP(116-130) on Cumulative Food Intake in ob/ob Mice